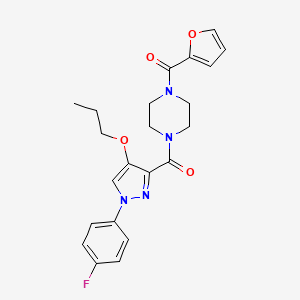
(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a chemically synthesized molecule that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound comprises a fluorophenyl group, a pyrazole ring, a furan-2-carbonyl moiety, and a piperazine ring, making it a fascinating subject for chemical and pharmacological studies.
作用机制
Target of Action
They can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
It is known that furan derivatives interact with their targets to show their potentiality to treat the disease or disorder .
Biochemical Pathways
Furan derivatives are known to have broad therapeutic properties and can act on various biochemical pathways .
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules and are used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have broad therapeutic properties and can remedy various dispositions in clinical medicines .
Action Environment
It is known that the pharmacokinetic characteristics of furan derivatives can be optimized, which suggests that they may be stable under various environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step organic synthesis process. One of the common synthetic routes includes:
Formation of the Pyrazole Ring: : The process often begins with the cyclization of hydrazine derivatives with β-diketones to form the pyrazole ring.
Introduction of the Fluorophenyl Group: : The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Propoxy Group: : The propoxy group can be attached via Williamson ether synthesis using an alkoxide and a propyl halide.
Incorporation of the Furan-2-carbonyl Moiety: : This step usually involves an acylation reaction.
Final Assembly: : The final step involves the condensation of the intermediates to form the target compound, with careful control over reaction conditions such as temperature, pH, and solvent choice.
Industrial Production Methods
Industrial production of (1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone requires scalability and cost-effectiveness. Methods such as continuous flow synthesis and automated batch reactors are employed to ensure high yield and purity. Optimization of catalysts, solvents, and reaction conditions is crucial in large-scale manufacturing to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction: : Reduction reactions can convert carbonyl groups into alcohols or amines.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate and chromium trioxide.
Reducing Agents: : Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: : Catalysts such as palladium on carbon can be used for hydrogenation reactions, while Lewis acids like aluminum chloride facilitate electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions can include modified pyrazole derivatives, fluorophenyl-substituted compounds, and various furan-2-carbonyl piperazine analogs, depending on the specific reaction pathways.
科学研究应用
This compound has wide-ranging applications in scientific research, including:
Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : In biological research, it is used as a probe to understand enzyme-substrate interactions and receptor binding.
Industry: : Used in materials science for developing novel polymers and in agricultural chemistry for designing new pesticides or herbicides.
相似化合物的比较
Similar Compounds
Compounds with structural similarities include:
(1-(4-chlorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: : Shares the same core structure but with a chlorophenyl group instead of a fluorophenyl group.
(1-(4-bromophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: : Features a bromophenyl group.
(1-(4-methylphenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: : Contains a methylphenyl group.
Uniqueness
The presence of the fluorophenyl group in (1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone distinguishes it from similar compounds. The fluorine atom can enhance the compound's lipophilicity, metabolic stability, and binding affinity to specific biological targets, making it a valuable candidate in various research applications.
Conclusion
This compound’s unique structure and chemical properties make it a versatile subject of study across multiple scientific disciplines. Its synthesis, reactions, and applications in chemistry, biology, medicine, and industry illustrate its significance and potential for future research and development.
属性
IUPAC Name |
[4-[1-(4-fluorophenyl)-4-propoxypyrazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4/c1-2-13-30-19-15-27(17-7-5-16(23)6-8-17)24-20(19)22(29)26-11-9-25(10-12-26)21(28)18-4-3-14-31-18/h3-8,14-15H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOWJYLKRWKIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992030.png)
![5-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole](/img/structure/B2992032.png)
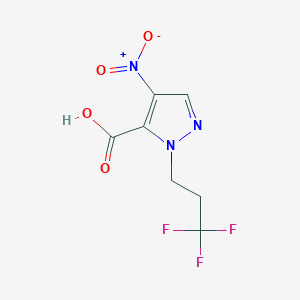
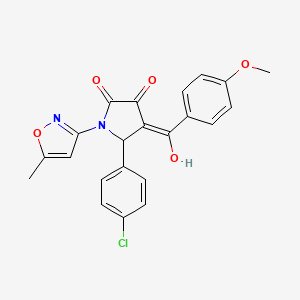
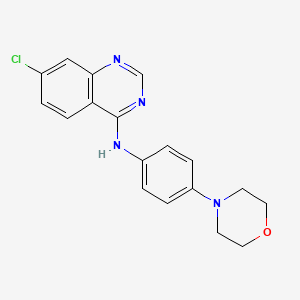
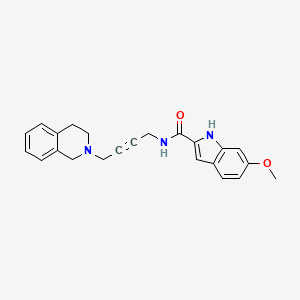
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-[(1H-imidazol-1-yl)methyl]benzamide](/img/structure/B2992039.png)
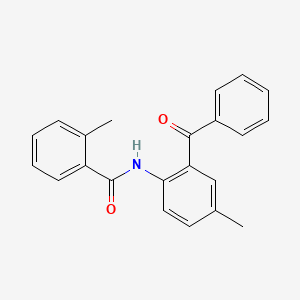
![(2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2992042.png)
![1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2992043.png)
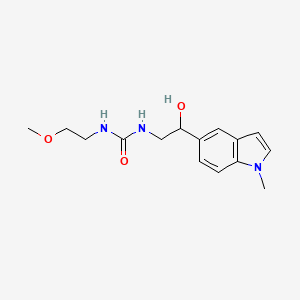

![1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2992052.png)
![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2992053.png)
